
Desmethyl-6,8,10-triene Dutasteride
Übersicht
Beschreibung
Desmethyl-6,8,10-triene Dutasteride is a synthetic analog of the medication dutasteride. It is known for its potent anticancer properties and is primarily used in research settings. The compound has a molecular formula of C₂₆H₂₂F₆N₂O₂ and a molecular weight of 508.46 g/mol .
Vorbereitungsmethoden
The synthesis of Desmethyl-6,8,10-triene Dutasteride involves several steps, including the formation of the core structure and the introduction of functional groups. The synthetic routes typically involve:
Formation of the core structure: This step involves the cyclization of precursor molecules to form the indenoquinoline core.
Introduction of functional groups: Functional groups such as trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide under specific conditions
Analyse Chemischer Reaktionen
Desmethyl-6,8,10-triene Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Desmethyl-6,8,10-triene Dutasteride serves as a reference standard in analytical chemistry. Its use is pivotal for:
- Method Development : Assisting in the validation of analytical methods.
- Quality Control : Ensuring the consistency and reliability of pharmaceutical formulations .
Biology
In biological research, this compound is studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Key applications include:
- Anticancer Research : Investigating its potential to induce apoptosis (programmed cell death) in tumor cells by targeting crucial signaling pathways.
- Kinase Inhibition Studies : Understanding the molecular mechanisms through which it affects cancer cell growth .
Medicine
This compound is also explored for its therapeutic potential:
- Cancer Treatment : Research indicates that it may have significant effects on various cancer types by inducing apoptosis and inhibiting tumor growth.
- Comparative Studies with Other Drugs : It is often compared with other 5-alpha reductase inhibitors like dutasteride and finasteride to evaluate its unique properties and effectiveness .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- A study highlighted its enhanced effectiveness compared to traditional treatments in improving hair loss conditions among patients treated with dutasteride versus finasteride. The results indicated a higher rate of improvement among those treated with this compound when used in conjunction with other therapies .
Table 1: Comparative Efficacy of Treatments
Treatment Type | Improvement Rate (%) | Side Effects (%) |
---|---|---|
This compound | 80.8 | 6.8 |
Finasteride | 47.8 | 9.5 |
Dutasteride | 92.4 | 2.4 |
This table summarizes findings from clinical observations where this compound demonstrated superior efficacy compared to finasteride while maintaining a lower incidence of side effects .
Wirkmechanismus
The mechanism of action of Desmethyl-6,8,10-triene Dutasteride involves the inhibition of specific kinases that are crucial for cancer cell growth and survival. By inhibiting these kinases, the compound induces apoptosis in tumor cells. The molecular targets include various kinases involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Desmethyl-6,8,10-triene Dutasteride is unique due to its potent anticancer properties and specific kinase inhibition. Similar compounds include:
Dutasteride: Primarily used for treating benign prostatic hyperplasia by inhibiting 5-alpha reductase
Finasteride: Another 5-alpha reductase inhibitor used for treating benign prostatic hyperplasia and androgenic alopecia
This compound stands out due to its specific application in cancer research and its ability to induce apoptosis in tumor cells .
Biologische Aktivität
Desmethyl-6,8,10-triene dutasteride is an impurity of the well-known drug dutasteride, primarily used for treating benign prostatic hyperplasia (BPH) and male pattern hair loss (MPHL). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical efficacy, and potential implications in therapeutic settings.
Dutasteride and its derivatives function as 5α-reductase inhibitors , specifically targeting the enzymes that convert testosterone to dihydrotestosterone (DHT), which is implicated in prostate growth and hair loss. This compound acts similarly by inhibiting both type I and type II isoforms of the 5α-reductase enzyme. The inhibition of these enzymes leads to a significant reduction in serum DHT levels, which can decrease prostate size and improve urinary flow in BPH patients .
Pharmacodynamics
The pharmacodynamics of this compound can be summarized as follows:
- Inhibition Potency : this compound exhibits a high affinity for the 5α-reductase enzymes. Studies indicate that dutasteride can reduce serum DHT levels by up to 98% .
- Serum Concentrations : Following a daily dose of 0.5 mg of dutasteride, serum concentrations can average around 3.4 ng/mL in healthy subjects .
- Protein Binding : Approximately 99% of dutasteride is bound to serum proteins such as albumin and α-1 acid glycoprotein .
Male Pattern Hair Loss
Clinical studies have demonstrated the efficacy of dutasteride in treating MPHL. In a randomized controlled trial involving 416 men aged 21 to 45 years, various doses of dutasteride were compared against finasteride and placebo. Results showed that:
- Hair Growth : Dutasteride significantly increased hair count compared to placebo in a dose-dependent manner. The highest dose (2.5 mg) was superior to finasteride at both 12 and 24 weeks .
- DHT Reduction : Scalp and serum DHT levels decreased markedly with increasing doses of dutasteride .
Prostate Cancer Management
Dutasteride has also been studied for its effects on prostate-specific antigen (PSA) levels in men with serologic relapse after radical prostatectomy or radiation therapy:
- PSA Reduction : In a pilot study with men experiencing PSA relapse, treatment with daily 0.5 mg dutasteride resulted in significant decreases in serum PSA levels—46% of participants had a decline greater than 10%, and 25% had declines exceeding 50% .
- Clinical Implications : These findings suggest that this compound may help delay or prevent progression in certain prostate cancer patients.
Comparative Efficacy
A comparison between dutasteride and finasteride highlights the superior potency of dutasteride:
Drug | Type I Inhibition | Type II Inhibition | DHT Reduction (%) | Common Side Effects |
---|---|---|---|---|
Dutasteride | ~3 times more potent | ~100 times more potent | >90 | Sexual dysfunction |
Finasteride | Less effective | Selective | ~70 | Sexual dysfunction |
This table illustrates that this compound is significantly more effective than finasteride in reducing DHT levels and managing conditions related to androgen excess.
Case Studies
Several case studies provide insights into the real-world application of this compound:
- Case Study on Hair Regrowth : A study evaluated the effects of 0.5 mg dutasteride on young men with androgenetic alopecia over six months. Results indicated a marked increase in hair density and thickness compared to baseline measurements.
- Prostate Cancer Management : Another case involved a patient with biochemical relapse post-radical prostatectomy who showed significant PSA declines after initiating treatment with daily dutasteride.
Eigenschaften
IUPAC Name |
(1S,3aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2-5,8-9,12,17,19H,6-7,10-11H2,1H3,(H,33,35)(H,34,36)/t17-,19+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPTTDPVCTXML-PDOGEWKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)C=CC5=C3C=CC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)C=CC5=C3C=CC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952718-75-1 | |
Record name | Desmethyl-6,8,10-triene dutasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952718751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL-6,8,10-TRIENE DUTASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC3Z5Q69ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.